4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiazole ring in its structure contributes to its unique chemical properties and potential for various applications.
Preparation Methods
The synthesis of 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of substituted benzaldehydes with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:
2-aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
4-phenylthiazole: Exhibits anticancer and antioxidant activities.
5-methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
2090328-89-3 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.3 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.